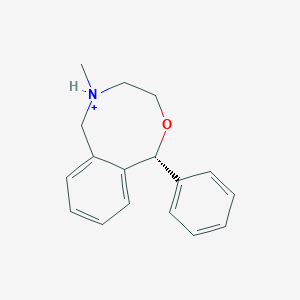

(S)-nefopam(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20NO+ |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

(1R)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m1/s1 |

InChI Key |

RGPDEAGGEXEMMM-QGZVFWFLSA-O |

SMILES |

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Isomeric SMILES |

C[NH+]1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |

Canonical SMILES |

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Stereoselective Pathways for S Nefopam 1+

Historical Development of Nefopam (B83846) Synthesis

Initially known as fenazocine, nefopam was developed in the 1960s. wikipedia.orgnih.gov Early synthetic routes laid the groundwork for the more refined industrial processes used today. A common and well-documented industrial synthesis starts with o-benzoylbenzoic acid. This multi-step process involves the formation of an acyl chloride, followed by amination, chlorination, reductive hydrolysis, ring-closure, and finally, neutralization to yield nefopam hydrochloride. google.com

A significant advancement in this process, detailed in patent CN102363610A, was the optimization of the reduction step. By using a stepwise addition of different reducing agents, a more complete reduction of the intermediate was achieved, leading to higher purity and yield of the final product. google.com Another key patent, CN102924320B, outlines a streamlined protocol for an important intermediate, 2-benzoyl-N-(2-chloroethyl)-N-methyl-benzamide, emphasizing the importance of solvent choice and temperature control for high yields.

Multistep Synthetic Routes to Benzoxazocine Core Structures

The synthesis of the core benzoxazocine structure of nefopam can be achieved through various multistep routes. A common starting material is 2-benzoylbenzoic acid. drugfuture.com

One established pathway involves the following key steps:

Acyl Chloride Formation: 2-benzoylbenzoic acid is reacted with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to form the corresponding acyl chloride. drugfuture.com

Amidation: The acyl chloride is then condensed with an appropriate ethanolamine (B43304) derivative. For instance, reaction with N-methylethanolamine yields N-hydroxyethyl-N-methyl-o-benzoylbenzamide. drugfuture.com

Reduction: The resulting amide is reduced, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to produce a diol. drugfuture.com

Cyclization: The diol undergoes acid-catalyzed cyclization, commonly with p-toluenesulfonic acid or hydrogen bromide, to form the benzoxazocine ring system of nefopam. drugfuture.comijpsr.com

An alternative approach starts with 3-phenylphthalide, which reacts with N-methylethanolamine to form an intermediate that is then cyclized and reduced to yield nefopam. drugfuture.com

The table below summarizes a typical industrial synthesis starting from o-benzoylbenzoic acid.

| Step | Reaction | Reagents | Conditions | Yield |

| 1 | Acyl Chloride Formation | Phosphorus trichloride (PCl₃) | Ethylene dichloride, 30–40°C, 12–24 hours | >90% |

| 2 | Amination | N-monomethyl ethanolamine, triethylamine | Toluene, -5°C to 5°C | 82–83% |

| 3 | Chlorination | Phosphorus trichloride (PCl₃) | 65°C, 2 hours | - |

| 4 | Reductive Hydrolysis | Sodium borohydride (NaBH₄), acetic acid | Ethylene dichloride, 0°C | >95% conversion |

| 5 | Ring-Closure | Hydrogen bromide (HBr) | 65°C | - |

| 6 | Neutralization | Sodium hydroxide, hydrochloric acid | - | - |

Stereoselective Synthesis Methodologies for (S)-Enantiomer

While many synthetic methods produce a racemic mixture of nefopam, stereoselective techniques have been developed to isolate the (S)-enantiomer. The analgesic activity of nefopam is enantiomer-dependent, with the (+)-enantiomer being more potent. researchgate.net

One method for obtaining the enantiomers is through the resolution of the racemic mixture. Preparative low-pressure liquid chromatography on swollen, microcrystalline triacetylcellulose (B593227) has been successfully used to completely resolve the enantiomers of nefopam. capes.gov.br

Furthermore, stereoselective demethylation of the enantiomers of nefopam has been studied, indicating that the metabolic pathways can also be stereospecific. nih.gov Asymmetric synthesis methodologies are an area of ongoing research to directly produce the desired (S)-enantiomer, thereby avoiding the need for resolution steps. One approach involves the use of chiral catalysts in the key bond-forming reactions of the benzoxazocine core. For example, rhodium-catalyzed cascade cyclizations have been explored for the stereoselective synthesis of related oxazocine structures. dntb.gov.ua

Synthesis of Analogues and Derivatives for Structure-Activity Probing

To investigate the structure-activity relationships (SAR) of nefopam, numerous analogues and derivatives have been synthesized. These modifications aim to understand how different functional groups and structural changes affect the analgesic and other pharmacological properties of the molecule.

One approach involves modifying the benzoxazocine moiety with various substituents. ijpsr.com For instance, derivatives have been prepared by introducing different groups at the nitrogen atom or on the phenyl ring. The synthesis of these analogues often follows similar pathways to that of nefopam, starting from modified precursors. ijpsr.com Friedel-Crafts alkylation using a Grignard reagent and aluminum chloride with phthalic anhydride (B1165640) is a key step in creating some of these modified starting materials. ijpsr.com

Another strategy involves sequential one-pot cascade reactions to build functionalized benzoxazocines. dntb.gov.uaresearchgate.netresearchgate.net This can involve combinations of cascade enamine amination/iso-aromatization/allylation and diene or enyne metathesis. researchgate.net These methods allow for the efficient generation of a library of nefopam analogues with diverse functionalities. dntb.gov.uaresearchgate.netresearchgate.net

The table below highlights some modifications made to the nefopam structure and the synthetic strategies employed. ijpsr.com

| Modification | Synthetic Strategy | Key Intermediates |

| N-Protected-ethanolamine modification | Friedel-Crafts alkylation, amidation, reduction, cyclization | Acid compound from phthalic anhydride, amide compound, benzhydrol |

| Fluorobenzene benzylbromide modification | Friedel-Crafts alkylation, amidation, reduction, cyclization | Acid compound from phthalic anhydride, amide compound, benzhydrol |

| 2,3-dimethyl-benzene modification | Friedel-Crafts alkylation, amidation, reduction, cyclization | Acid compound from phthalic anhydride, amide compound, benzhydrol |

| Naphthalene modification | Friedel-Crafts alkylation, amidation, reduction, cyclization | Acid compound from phthalic anhydride, amide compound, benzhydrol |

| Fluro-naphthalene modification | Friedel-Crafts alkylation, amidation, reduction, cyclization | Acid compound from phthalic anhydride, amide compound, benzhydrol |

Studies on these analogues have provided insights into the binding mechanisms of nefopam and its interaction with proteins like human serum albumin. tandfonline.com For example, derivatives with amidine and guanidine (B92328) substituents have been synthesized and assessed for their ability to block noradrenaline uptake. researchgate.net

Molecular Structure, Conformation, and Chirality of S Nefopam 1+

Three-Dimensional Structural Elucidation (e.g., X-ray Diffraction Analysis)

The precise three-dimensional arrangement of nefopam (B83846) has been determined through single-crystal X-ray diffraction analysis of its hydrochloride salts. nih.gov Studies on both the racemic mixture ((±)-nefopam hydrochloride) and the pure enantiomer ((+)-nefopam hydrochloride monohydrate) have provided detailed insights into its solid-state structure. researchgate.netrsc.org

The analysis revealed that (+)-nefopam hydrochloride monohydrate crystallizes in the orthorhombic P2₁2₁2₁ space group, confirming its chiral nature. nih.govrsc.org The absolute configuration of the (+)-enantiomer has been established as (1S,5S). researchgate.netrsc.org The crystallographic data for both the racemate and the (+)-enantiomer are summarized below.

Conformational Analysis of the Benzoxazocine Ring System

The defining feature of nefopam's structure is its eight-membered benzoxazocine ring. This ring is not planar and adopts specific low-energy conformations.

Conformational analysis using empirical force field methods (molecular mechanics calculations) has been employed to identify the most stable conformations of the benzoxazocine ring. rsc.orgrsc.org These calculations, performed on various models including boat-(flattened chair), twist-chair-(flattened chair), and twist-boat-(flattened chair) conformations, have consistently shown that the boat-(flattened chair) conformation is the lowest energy structure. researchgate.netrsc.orgrsc.org

This calculated geometry aligns well with the structure observed in the crystalline state for both racemic and (+)-nefopam hydrochloride. researchgate.netrsc.org While the boat-(flattened chair) is the preponderant conformation, studies on nefopam derivatives have also observed the presence of a twist-chair (flattened chair) conformation, indicating a dynamic conformational equilibrium can exist in solution. cdnsciencepub.comnih.gov

The spatial orientation of the N-methyl and phenyl substituents on the benzoxazocine ring is crucial for its activity. X-ray diffraction studies show a consistent arrangement in the stable boat-(flattened chair) conformation:

N-methyl group : This group is positioned in an equatorial-like orientation. researchgate.netrsc.orgrsc.org

Phenyl group : This substituent resides in a sterically unhindered exo-type position, oriented trans to the N-methyl group. researchgate.netrsc.orgrsc.org

Stereochemical Implications for Molecular Recognition and Biological Activity

Nefopam is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological effects, highlighting the importance of stereochemistry in molecular recognition by biological targets. google.comeurachem.org

In vitro and in vivo studies have consistently demonstrated that (+)-nefopam is substantially more potent than (-)-nefopam (B3061305). cdnsciencepub.comnih.gov This difference is attributed to its stronger activity as an inhibitor of the reuptake of key neurotransmitters.

The order of potency for inhibiting the uptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in rat brain synaptosomal preparations is: (S)-(+)-Nefopam > (±)-Nefopam > (R)-(-)-Nefopam nih.govgoogle.com

Specifically, (+)-nefopam has been found to be 7 to 30 times more potent than (-)-nefopam in inhibiting the uptake of these amines. nih.govresearchgate.net This enhanced potency of the (+)-enantiomer is also reflected in its superior antinociceptive (analgesic) effects observed in animal models. nih.govgoogle.com

| Relative Potency of Nefopam Enantiomers | | :--- | :--- | | Activity | Potency Order | Supporting Finding | | Neurotransmitter Uptake Inhibition (Serotonin, Norepinephrine, Dopamine) | (+) > (±) > (-) | (+)-Nefopam is 7-30 times more potent than (-)-Nefopam. nih.govresearchgate.net | | Analgesic (Antinociceptive) Effect | (+) > (±) > (-) | Pharmacological studies confirmed the greater potency of the (+) enantiomer in antinociceptive tests. nih.govgoogle.com |

The presence of a chiral center at the C1 position of the benzoxazocine ring means that the two enantiomers are non-superimposable mirror images of each other. researchgate.netcymitquimica.com This difference in three-dimensional shape is critical for pharmacological interactions. Biological targets, such as neurotransmitter transporters, are themselves chiral environments. Consequently, one enantiomer typically fits better and binds more effectively to the target site than the other.

The higher potency of (S)-(+)-nefopam is a direct result of its stereospecific configuration, which allows for a more favorable interaction with the binding sites on dopamine, norepinephrine, and serotonin transporters. google.comgoogle.com This precise molecular recognition is fundamental to its mechanism of action and underscores the critical role of chirality in determining the pharmacological profile of nefopam. eurachem.org

Mechanistic Dissection of S Nefopam 1+ Actions at Molecular and Cellular Levels

Monoamine Neurotransmitter Reuptake Inhibition

A primary mechanism of (S)-Nefopam(1+) is the inhibition of presynaptic reuptake of monoamine neurotransmitters, specifically serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.commedsafe.govt.nz This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. patsnap.com This profile classifies nefopam (B83846) as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or triple reuptake inhibitor. nih.govwikipedia.org The inhibition of monoamine transporters is crucial for terminating neurotransmission and maintaining presynaptic stores. nih.gov By blocking these transporters, (S)-Nefopam(1+) is thought to activate descending pain-modulating pathways. jpalliativecare.com

The compound also potently inhibits the norepinephrine transporter (NET). nih.gov This interaction is comparable in affinity to its effects on the serotonin transporter. nih.gov By blocking NET, (S)-Nefopam(1+) increases the availability of norepinephrine in the synapse, which is implicated in descending inhibitory pain pathways. spandidos-publications.comnih.gov The experimentally confirmed binding affinity (Ki) for the norepinephrine transporter is approximately 33 nM. nih.gov

Compared to its effects on serotonin and norepinephrine transporters, (S)-Nefopam(1+) has a lower affinity for the dopamine transporter (DAT). nih.gov Nonetheless, this interaction is considered a key component of its triple reuptake inhibitor profile. nih.govspandidos-publications.com The binding affinity (Ki) for the dopamine transporter has been measured at 531 nM. nih.gov Despite the lower affinity, studies suggest that a critical dopaminergic synapse is involved in the compound's mechanism, as the selective depletion of brain dopamine markedly reduces its antinociceptive effects in animal models. nih.gov

Table 1: Binding Affinities of Nefopam for Monoamine Transporters

| Target | Binding Affinity (Ki) |

|---|---|

| Serotonin Transporter (SERT) | 29 nM nih.gov |

| Norepinephrine Transporter (NET) | 33 nM nih.gov |

| Dopamine Transporter (DAT) | 531 nM nih.gov |

Ion Channel Modulation

(S)-Nefopam(1+) has been shown to block voltage-sensitive sodium channels. researchgate.netmeddocsonline.orgjpalliativecare.com This action is thought to contribute to its modulation of glutamatergic transmission. researchgate.net By inhibiting these channels, the compound can reduce neuronal excitability. patsnap.com The inhibition of voltage-sensitive sodium channels is a recognized mechanism for producing analgesia, suggesting this action may play a significant role in the therapeutic effects of nefopam. researchgate.net

The compound also modulates voltage-gated calcium channels, an action that has been linked to the inhibition of glutamate (B1630785) release. researchgate.netmeddocsonline.org Specifically, research has shown that nefopam inhibits calcium influx following the activation of L-type voltage-sensitive calcium channels. researchgate.netnih.gov This effect is concentration-dependent; a concentration of 47 µM provides 50% protection against N-methyl-D-aspartate (NMDA)-mediated excitotoxicity, with full protection achieved at 100 µM. researchgate.netnih.gov This neuroprotection is associated with a 73% reduction in the agonist-induced increase in intracellular calcium concentration. researchgate.netnih.gov Furthermore, nefopam inhibits intracellular cyclic guanosine (B1672433) monophosphate (cGMP) formation, which is dependent on calcium influx, with a concentration of 58 µM allowing for 50% cGMP formation. researchgate.netnih.gov

Table 2: Effects of Nefopam on Voltage-Gated Calcium Channel-Mediated Events

| Parameter | Effect | Concentration |

|---|---|---|

| Neuroprotection against NMDA-mediated excitotoxicity | 50% Protection | 47 µM researchgate.netnih.gov |

| Neuroprotection against NMDA-mediated excitotoxicity | Full Protection | 100 µM researchgate.netnih.gov |

| Reduction in intracellular Ca2+ increase | 73% | 100 µM researchgate.netnih.gov |

| Inhibition of cGMP formation | 50% Inhibition | 58 µM researchgate.netnih.gov |

Receptor System Interactions and Antagonism

The analgesic properties of (S)-nefopam(1+) are attributed to its complex interactions with multiple molecular targets rather than a single mechanism of action. This multifaceted pharmacological profile involves the modulation of several key neurotransmitter receptor systems, contributing to its distinct effects. Research indicates that nefopam, a centrally acting, non-opioid analgesic, engages with glutamatergic, adrenergic, serotonergic, dopaminergic, and to a lesser extent, histaminergic pathways. meddocsonline.orgepain.orgspandidos-publications.com

(S)-Nefopam(1+) modulates the glutamatergic system, which is critically involved in pain transmission and central sensitization. meddocsonline.org Its interaction with this system appears to be indirect, primarily through the modulation of voltage-sensitive sodium and calcium channels, which in turn decreases the activation of postsynaptic NMDA receptors. meddocsonline.orgresearchgate.netresearchgate.net This mechanism is thought to underlie its ability to counteract the development of hyperalgesia. meddocsonline.org

Studies have shown that nefopam can prevent NMDA receptor-dependent neurotoxicity. dbc.wroc.plresearchgate.net For instance, it protects against neurotoxicity induced by veratridine, an activator of voltage-sensitive sodium channels, which causes glutamate release and subsequent NMDA receptor-mediated excitotoxicity. dbc.wroc.plresearchgate.netcapes.gov.br However, unlike the uncompetitive NMDA receptor antagonist orphenadrine, nefopam does not appear to directly bind to the NMDA receptor itself. researchgate.netcapes.gov.br Research has demonstrated that nefopam failed to protect cultured cerebellar neurons from direct glutamate exposure and did not displace MK-801 binding to hippocampal membranes, further suggesting an indirect modulatory role. researchgate.netcapes.gov.br Nefopam's ability to reduce the presynaptic release of glutamate is a key aspect of its action on the glutamatergic pathway. researchgate.netgreenleafscientific.com By inhibiting voltage-gated sodium and/or calcium channels on presynaptic membranes, nefopam curtails the release of glutamate, thereby reducing the subsequent activation of NMDA receptors and neuronal excitability. greenleafscientific.com

The analgesic activity of nefopam is modulated by adrenergic receptors. nih.govcapes.gov.br In vitro binding assays have shown that nefopam has an affinity for the alpha-1 adrenergic receptor. nih.govcapes.gov.br The analgesic effect of nefopam can be influenced by antagonists for both alpha-1 (prazosin) and alpha-2 (yohimbine) adrenergic receptors, suggesting the involvement of both subtypes in its mechanism of action. spandidos-publications.comnih.govcapes.gov.br

Table 1: Adrenergic Receptor Binding Affinity for Nefopam

| Receptor Subtype | Measure | Value (µM) |

|---|---|---|

| Alpha-1 | IC₅₀ | 15.0 nih.govcapes.gov.br |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Nefopam interacts with multiple serotonergic receptor subtypes, which is consistent with its known role as a serotonin reuptake inhibitor. dbc.wroc.plresearchgate.net In vitro binding studies have quantified its affinity for several 5-HT receptor subtypes. nih.govcapes.gov.brncats.io It displays the highest affinity for the 5-HT2C receptor, with progressively weaker affinities for 5-HT2A, 5-HT3, 5-HT1B, and 5-HT1A receptors. nih.govcapes.gov.brresearchgate.netncats.io

The functional relevance of these interactions has been explored in animal models of pain. The analgesic activity of nefopam in the writhing test was found to be mediated in part by the 5-HT1B receptor, as its effects were blocked by a 5-HT1B receptor antagonist. spandidos-publications.comnih.govcapes.gov.br In the formalin test, the 5-HT2C receptor appears to be more critically involved, as a 5-HT2C receptor antagonist inhibited nefopam's antinociceptive action. spandidos-publications.comnih.govcapes.gov.br Conversely, antagonists for 5-HT1A, 5-HT2A, and 5-HT3 receptors did not alter nefopam's analgesic activity in these tests, suggesting a more selective functional role for 5-HT1B and 5-HT2C subtypes in its pain-relieving effects. nih.govcapes.gov.br Another study suggests that spinal 5-HT7 receptors, but not 5-HT3 receptors, are involved in the antinociceptive effect of intrathecal nefopam. ebi.ac.uk

Table 2: Serotonergic Receptor Binding Affinities for Nefopam

| Receptor Subtype | Measure | Value (nM) | Source(s) |

|---|---|---|---|

| 5-HT1A | IC₅₀ | 64,900 | nih.govcapes.gov.br |

| 5-HT1B | IC₅₀ | 41,700 | nih.govcapes.gov.br |

| 5-HT2A | IC₅₀ | 5,100 | nih.govcapes.gov.br |

| 5-HT2A | Kᵢ | 1,685 | ncats.io |

| 5-HT2B | Kᵢ | 329.5 | ncats.io |

| 5-HT2C | Kᵢ | 56 | researchgate.netncats.io |

| 5-HT2C | IC₅₀ | 1,400 | nih.govcapes.gov.br |

| 5-HT3 | IC₅₀ | 22,300 | nih.govcapes.gov.br |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.

The dopaminergic system is also implicated in the mechanism of action of nefopam. nih.gov Early research suggested that a critical dopaminergic synapse is involved in how nefopam inhibits pain responses. nih.gov In vitro binding assays have shown that nefopam has a low affinity for the dopaminergic D1 receptor. dbc.wroc.plnih.govcapes.gov.br

Studies investigating the functional role of dopamine receptors have yielded mixed results. The analgesic activity of nefopam was not affected by a D1 receptor antagonist (SCH23390) in either the writhing or formalin tests. nih.govcapes.gov.br However, a D2 receptor antagonist (sulpiride) was found to inhibit nefopam's antinociception in the formalin test, suggesting an involvement of D2 receptors. spandidos-publications.comnih.govcapes.gov.br In contrast, other studies using the writhing test found that D2 receptor antagonists did not alter nefopam's effects. epain.org Furthermore, while intrathecally administered nefopam was found to increase dopamine levels in the spinal cord, its analgesic effects were not affected by pretreatment with a D2 antagonist, suggesting the mechanism may not involve dopaminergic transmission at the spinal level. researchgate.netepain.org In rats, nefopam was shown to diminish the cataleptic effect of a D1/D5 receptor antagonist and augment dopamine release in the striatum. dbc.wroc.plresearchgate.net

Table 3: Dopaminergic Receptor Binding Affinity for Nefopam

| Receptor Subtype | Measure | Value (µM) |

|---|---|---|

| D1 | IC₅₀ | 100 nih.govcapes.gov.br |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Given the structural similarity of nefopam to the antihistamine diphenhydramine, its interaction with the histamine (B1213489) system has been investigated. nih.gov In vitro binding assays revealed that nefopam has moderate affinity for histamine H1 and H2 receptors but shows no significant affinity for the histamine H3 receptor subtype up to a concentration of 100 µM. nih.gov

Functional studies in mouse pain models have largely supported these binding data. Antagonists for H1 and H2 receptors did not significantly alter the antinociceptive effects of nefopam. nih.gov While nefopam's analgesic activity is not directly mediated by H1 or H2 receptors, it may be slightly modulated by H3 receptors. spandidos-publications.comnih.gov Pretreatment with a histamine H3 receptor antagonist (thioperamide) inhibited nefopam antinociception in the writhing test but not in the formalin test, suggesting a minor and test-dependent modulatory role for this receptor. nih.gov It has been proposed that endogenous histamine may indirectly and to a low extent modulate nefopam's effects through H3 receptors. spandidos-publications.comjrespharm.com Histamine H3 receptors act as presynaptic autoreceptors and heteroreceptors that can inhibit the release of various neurotransmitters, including serotonin and noradrenaline, which could represent a point of indirect interaction with nefopam's primary mechanisms. wikipedia.org

Current scientific literature based on the conducted searches does not provide specific evidence for the direct involvement of or interaction between (S)-nefopam(1+) and the Neurokinin-1 (NK1) receptor system. While nefopam is known to stimulate α-2 receptors which can decrease the release of substance P, a primary ligand for the NK1 receptor, a direct interaction with the NK1 receptor itself has not been documented in the available resources. meddocsonline.org

Intracellular Signaling Pathway Perturbations

The analgesic and cellular effects of (S)-Nefopam(1+), the active enantiomer of the racemic mixture Nefopam, are underpinned by its ability to modulate a variety of intracellular signaling pathways. Its actions extend beyond the initial interaction with membrane-bound transporters and channels, leading to significant downstream alterations in kinase cascades, second messenger concentrations, and protein expression. These perturbations collectively contribute to its therapeutic profile by influencing cellular processes involved in pain transmission, inflammation, and cellular proliferation.

One of the key pathways affected by Nefopam is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically involving c-Jun N-terminal kinase (JNK). Research has demonstrated that Nefopam downregulates the phosphorylation and activation of JNK. nih.govnih.gov In models of neuropathic pain, spinal nerve ligation leads to an increase in JNK activation, a process that is reversed by the administration of Nefopam. nih.govnih.govresearchgate.net This inhibition of JNK activity is also linked to the downregulation of autophagy, a cellular process involving the degradation of cellular components. nih.gov Specifically, Nefopam reverses the increase in microtubule-associated protein 1 light chain 3B (LC3B-I) and the reduction of sequestosome 1 (SQTSM1/p62) that are characteristic of induced autophagy. nih.gov

Nefopam also significantly perturbs signaling pathways dependent on the second messenger calcium (Ca²+). It has been shown to inhibit voltage-sensitive calcium channels, which leads to a reduction of intracellular calcium influx. nih.govnih.gov This decrease in cytoplasmic calcium concentration has further downstream consequences, notably the inhibition of cyclic guanosine monophosphate (cGMP) formation. nih.govresearchgate.net Studies have shown this effect to be concentration-dependent, with higher concentrations of Nefopam leading to a more substantial reduction in both Ca²+ influx and subsequent cGMP synthesis. nih.gov This mechanism is believed to contribute to its ability to prevent N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. nih.govnih.gov

Furthermore, Nefopam has been identified as a modulator of the canonical Wnt/β-catenin signaling pathway. plos.orgdupuytrens.org In studies on fibroproliferative disorders, Nefopam was found to decrease the total protein levels of β-catenin in cells where this pathway is hyperactivated. plos.org This effect is not due to a change in β-catenin gene expression. plos.orgdupuytrens.org The mechanism appears to involve the inhibition of serine-9-phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme in the Wnt signaling pathway. dupuytrens.org By inhibiting GSK-3β phosphorylation, Nefopam promotes the degradation of β-catenin, thereby reducing the proliferation of mesenchymal cells driven by this pathway. plos.orgresearchgate.net

The compound's influence extends to the expression of specific proteins involved in sensory transduction and inflammation. In a rat model of diabetic neuropathy, Nefopam pretreatment was found to decrease the elevated expression of Transient Receptor Potential Melastatin 8 (TRPM8), a cold-sensing ion channel, in dorsal root ganglion neurons. nih.gov In the context of inflammation, Nefopam has been shown to selectively reduce the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-Alpha (TNF-α) in a rat model of arthritis, without significantly affecting the levels of Interleukin-1 Beta (IL-1β) or Interleukin-6 (IL-6). nih.gov

While the primary mechanism of Nefopam involves the inhibition of monoamine (serotonin, norepinephrine, and dopamine) reuptake, these neurotransmitters themselves activate G-protein coupled receptors (GPCRs) that initiate a wide array of intracellular signaling cascades, often involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.comepain.orgbritannica.com Although direct, extensive studies on (S)-Nefopam(1+)'s specific modulation of the cAMP pathway are less detailed, its role as a monoamine reuptake inhibitor implies an indirect influence on these second messenger systems. patsnap.comslideshare.net

Data Tables

Table 1: Effect of Nefopam on Key Intracellular Signaling Molecules

| Signaling Molecule | Cellular Location | Observed Effect of Nefopam | Associated Pathway | Reference(s) |

|---|---|---|---|---|

| Phospho-JNK | Cytoplasm/Nucleus | ↓ Downregulation/Inhibition | MAPK/JNK Signaling | nih.gov, nih.gov, researchgate.net |

| Intracellular Ca²⁺ | Cytosol | ↓ Reduction of influx | Calcium Signaling | nih.gov, nih.gov |

| cGMP | Cytosol | ↓ Inhibition of formation | Calcium/NO Signaling | researchgate.net, nih.gov |

| β-catenin | Cytoplasm/Nucleus | ↓ Decreased protein level | Wnt/β-catenin Signaling | plos.org, dupuytrens.org, researchgate.net |

| Phospho-GSK-3β (Ser9) | Cytoplasm | ↓ Inhibition of phosphorylation | Wnt/β-catenin Signaling | dupuytrens.org |

| TRPM8 | Dorsal Root Ganglion | ↓ Decreased protein expression | Sensory Transduction | nih.gov |

| TNF-α | Ankle Joint Tissue | ↓ Decreased gene expression | Inflammatory Signaling | nih.gov |

Table 2: Research Findings on Nefopam's Intracellular Actions

| Research Area | Key Finding | Model System | Reference(s) |

|---|---|---|---|

| Neuropathic Pain | Nefopam reverses spinal nerve ligation-induced activation of JNK and autophagy. | In vivo (rat spinal nerve ligation) | nih.gov, nih.gov |

| Neuroprotection | Prevents NMDA-mediated excitotoxicity by inhibiting L-type voltage-sensitive calcium channels and reducing intracellular Ca²⁺ and cGMP. | In vitro (neuronal cultures) | nih.gov |

| Fibroproliferative Disorders | Decreases cell proliferation by reducing β-catenin protein levels via the canonical Wnt signaling pathway. | In vitro (fibroblast cultures), In vivo (mouse model) | plos.org, dupuytrens.org |

| Diabetic Neuropathy | Reduces cold allodynia, associated with decreased TRPM8 protein expression in the dorsal root ganglion. | In vivo (streptozotocin-induced diabetic rats) | nih.gov |

| Arthritis | Decreases the expression of the pro-inflammatory cytokine TNF-α. | In vivo (rat adjuvant-induced arthritis model) | nih.gov |

Preclinical Pharmacological Investigations of S Nefopam 1+ in Experimental Models

In Vitro Cellular and Tissue-Based Studies

In vitro studies have been fundamental in characterizing the molecular interactions of nefopam (B83846) and its enantiomers at the receptor and transporter levels.

Receptor Binding Assays and Affinities of Enantiomers

Receptor binding assays have revealed that nefopam does not interact significantly with opioid receptors, which distinguishes it from many centrally acting analgesics. researchgate.net Its binding profile indicates that its analgesic effects are mediated through alternative pathways. While it shows weak or no direct affinity for most opioidergic, serotonergic, and adrenergic receptors, a notable exception is its interaction with the serotonin (B10506) 5-HT2C receptor, where racemic nefopam displays a Ki (inhibition constant) of 56 nM. researchgate.netresearchgate.net

Further studies have shown that nefopam possesses a moderate affinity for histamine (B1213489) H1 and H2 receptors, with IC50 values of 0.8 µM and 6.9 µM, respectively. nih.gov However, it demonstrates no affinity for the histamine H3 receptor subtype up to a concentration of 100 µM. nih.gov

| Receptor Subtype | Ligand | Affinity Metric | Value |

| Serotonin 5-HT2C | (±)-Nefopam | Ki | 56 nM |

| Histamine H1 | (±)-Nefopam | IC50 | 0.8 µM |

| Histamine H2 | (±)-Nefopam | IC50 | 6.9 µM |

| Histamine H3 | (±)-Nefopam | IC50 | >100 µM |

Neurotransmitter Uptake Inhibition Assays

A primary mechanism of nefopam is the inhibition of the reuptake of key monoamine neurotransmitters. Studies using synaptosomal preparations from rat brains have demonstrated that nefopam inhibits the uptake of serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govmedsafe.govt.nz When comparing the enantiomers, (+)-nefopam is consistently more potent than (-)-nefopam (B3061305) in inhibiting the uptake of these amines. nih.govgoogle.com The order of potency has been established as (+)-nefopam > (±)-nefopam > (-)-nefopam. google.com Specifically, (+)-nefopam has been found to be 7 to 30 times more potent than its corresponding (-)-enantiomer in these assays. nih.gov This stereoselectivity suggests that the (S)-enantiomer is the major contributor to the monoamine reuptake inhibition observed with the racemic mixture.

| Activity | Enantiomer Potency Comparison |

| Serotonin Uptake Inhibition | (+)-Nefopam > (±)-Nefopam > (-)-Nefopam |

| Norepinephrine Uptake Inhibition | (+)-Nefopam > (±)-Nefopam > (-)-Nefopam |

| Dopamine Uptake Inhibition | (+)-Nefopam > (±)-Nefopam > (-)-Nefopam |

In Vivo Animal Model Studies (Mechanistic Focus)

In vivo studies in rodent models have been instrumental in confirming the antinociceptive effects of nefopam and exploring the underlying physiological mechanisms.

Modulation of Nociceptive Responses in Rodents (e.g., Acute, Inflammatory, Thermal Models)

Nefopam has demonstrated significant antinociceptive effects across a range of rodent pain models. spandidos-publications.com In models of acute inflammatory pain, such as the acetic acid-induced writhing test in mice, nefopam produces a dose-dependent inhibition of nociceptive behaviors. nih.govepain.org It is also effective in the formalin test, a model of persistent inflammatory pain, where it reduces nociceptive responses in both the initial neurogenic phase and the later inflammatory phase. nih.govepain.orgnih.gov

In thermal nociception models, nefopam shows potent activity. It reduces thermal hypersensitivity in rats and increases pain thresholds in the hot-plate test. epain.orgnih.gov In the rat tail-flick test, nefopam-loaded microspheres were found to have an effective oral dose (ED50) of approximately 18.12 mg/kg. tandfonline.com Further investigation into the central mechanisms of this action revealed that nefopam significantly reduces the expression of c-Fos protein, a marker of neuronal activation, in the spinal cord following noxious heat stimulation. nih.gov In one study, nefopam reduced the number of c-Fos-immunoreactive nuclei by 33% in the spinal dorsal horn after a thermal stimulus. nih.gov Similarly, it reduced formalin-evoked c-Fos expression by up to 47%, indicating a suppression of spinal nociceptive processing. nih.gov

Effects on Central Sensitization and Hyperalgesia Mechanisms

A key aspect of nefopam's analgesic profile is its ability to counteract central sensitization, a state of nervous system hyperexcitability that contributes to chronic pain and hyperalgesia. meddocsonline.orgmdpi.com The mechanism for this effect is believed to involve the modulation of the glutamatergic system. medsafe.govt.nzmeddocsonline.org Nefopam indirectly modulates N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction and maintenance of central sensitization. researchgate.netekja.org By reducing glutamatergic transmission, nefopam can prevent and reduce the neural hyperexcitability that leads to exaggerated pain states. researchgate.netmdpi.comnih.gov This action is supported by findings that nefopam decreases the expression of c-Fos protein in the dorsal horn of the spinal cord, which is associated with a reduction in central neural plasticity following nerve injury. researchgate.netdovepress.com

Anti-allodynic Effects in Neuropathy Models

Nefopam exhibits significant anti-allodynic effects in various animal models of neuropathic pain. In a rat model of streptozotocin-induced diabetic neuropathy, pretreatment with nefopam significantly inhibited the development of mechanical and cold allodynia. epain.org It has also shown a protective effect against allodynia in models involving chronic constriction of the sciatic nerve. epain.org

In a mouse model of vincristine-induced neuropathic pain, intraperitoneally administered nefopam produced a dose-dependent increase in the paw withdrawal threshold, demonstrating a clear anti-allodynic effect. nih.govdovepress.com Mechanistically, this effect was associated with a significant decrease in the concentration of neurokinin 1 (NK1) receptors in the dorsal root ganglia. dovepress.commdpi.com This suggests that nefopam's anti-allodynic action may be mediated, at least in part, by reducing NK1 receptor levels, thereby inhibiting substance P signaling pathways involved in pain transmission. dovepress.com Furthermore, in spinal nerve ligation models, intrathecal administration of nefopam was found to produce an anti-allodynic effect by inhibiting the activation of microglia and astrocytes, which are key players in the facilitation of pain pathways. researchgate.netnih.govdovepress.com

Investigational Synergy with Other Pharmacological Agents (e.g., Opioids, NSAIDs, Paracetamol) at the Mechanistic Level in Rodents

(S)-Nefopam(1+), a centrally acting, non-opioid analgesic, has been extensively studied in preclinical rodent models to evaluate its potential for multimodal analgesia. These investigations focus on its synergistic or additive interactions when combined with other classes of analgesics, including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and paracetamol. The rationale behind this strategy is to achieve enhanced analgesic efficacy while potentially reducing the doses of individual agents, thereby minimizing their side effects. epain.orgnih.gov

Reviews of preclinical studies in rodent models of acute and inflammatory pain consistently show that combining nefopam with various analgesics leads to enhanced pain relief. bohrium.comnih.gov The mechanism underlying this synergy is attributed to nefopam's distinct mode of action, which involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, and modulation of the glutamatergic pathway via effects on calcium and sodium channels. epain.orgresearchgate.netnih.gov

Synergy with Opioids: In rodent models, the combination of nefopam and opioids, such as morphine, has demonstrated synergistic interactions or an enhancement of morphine's analgesic effects in the majority of studies. bohrium.comnih.gov For instance, in rats, intrathecal (i.t.) co-administration of nefopam and morphine resulted in a synergistic interaction during the initial phase of the formalin test and an additive interaction in the second, inflammatory phase. epain.org This suggests that nefopam can be a valuable component in multimodal analgesia, potentially reducing the required dose of opioids and their associated side effects. epain.org Furthermore, nefopam has been shown to prevent opioid-induced hyperalgesia in preclinical models, further supporting its role in combination therapy. bohrium.com

Synergy with NSAIDs: Preclinical investigations combining nefopam with NSAIDs have consistently reported positive analgesic interactions, ranging from additive to synergistic. bohrium.comnih.gov Studies have explored combinations with ketoprofen (B1673614), aspirin (B1665792), and nimesulide (B1678887) in various pain and inflammation models. bohrium.comresearchgate.net

In a study using a mouse formalin test, the combination of nefopam and ketoprofen was found to be synergistic in the inflammatory phase. nih.gov In a rat model of postoperative thermal hyperalgesia, the co-administration of a low dose of nefopam with non-analgesic doses of ketoprofen produced a strong and sustained anti-hyperalgesic effect. nih.gov Similarly, in rats with carrageenan-induced tactile allodynia, combining low doses of both nefopam and ketoprofen significantly reversed allodynia with greater efficacy and duration than either drug alone. nih.gov Combinations with aspirin and nimesulide have also shown enhanced antinociceptive effects in models of acute mechanical and neuropathic pain, respectively. researchgate.net

Synergy with Paracetamol: The combination of nefopam and paracetamol has been systematically evaluated in several rodent pain models, revealing additive or synergistic interactions. researchgate.netspandidos-publications.com In the mouse acetic acid-induced writhing test, a model of visceral pain, the combination demonstrated a synergistic interaction. researchgate.netnih.gov In the mouse formalin test, the interaction was found to be additive. nih.gov

Further studies in rats highlighted the benefits of this combination. In a model of postoperative thermal hyperalgesia, combining a non-analgesic dose of nefopam with a low analgesic dose of paracetamol resulted in a strong antihyperalgesic effect that was maintained for several hours. nih.gov In a model of carrageenan-induced tactile allodynia, combining low doses of nefopam with a non-analgesic dose of paracetamol significantly blocked the allodynia with a longer duration of action. nih.gov These findings suggest that co-administration of nefopam and paracetamol could be clinically valuable. spandidos-publications.comnih.gov

Table 1: Summary of Preclinical Synergistic/Additive Effects of (S)-Nefopam(1+) Combinations in Rodent Models

| Combined Agent | Rodent Model | Pain Type | Observed Interaction | Reference |

|---|---|---|---|---|

| Morphine | Rat Formalin Test (Intrathecal) | Nociceptive/Inflammatory | Synergistic (Phase 1), Additive (Phase 2) | epain.org |

| Opioids (General) | Various Rodent Models | Acute/Inflammatory | Synergistic or Enhanced Analgesia | bohrium.comnih.gov |

| Ketoprofen | Mouse Writhing Test | Visceral | Additive | nih.gov |

| Ketoprofen | Mouse Formalin Test | Inflammatory | Synergistic | nih.gov |

| Ketoprofen | Rat Carrageenan-Induced Allodynia | Inflammatory/Allodynia | Synergistic | nih.gov |

| Ketoprofen | Rat Postoperative Incision Model | Postoperative/Hyperalgesia | Synergistic | nih.gov |

| Paracetamol | Mouse Writhing Test | Visceral | Synergistic | nih.gov |

| Paracetamol | Mouse Formalin Test | Nociceptive/Inflammatory | Additive | nih.gov |

| Paracetamol | Rat Carrageenan-Induced Allodynia | Inflammatory/Allodynia | Synergistic | nih.gov |

| Paracetamol | Rat Postoperative Incision Model | Postoperative/Hyperalgesia | Synergistic | nih.gov |

Thermoregulatory Pathway Modulation (e.g., Shivering Threshold Alterations)

(S)-Nefopam(1+) exhibits a distinct effect on thermoregulatory pathways, specifically by modulating the shivering threshold. This action is considered unique among centrally acting analgesics and has been a subject of significant preclinical and clinical investigation. nih.govresearchgate.net

Most drugs that affect thermoregulation, including opioids, anesthetics, and sedatives, tend to reduce both the vasoconstriction and shivering thresholds synchronously. nih.gov In contrast, nefopam selectively reduces the core temperature threshold that triggers shivering, without having a significant impact on the thresholds for vasoconstriction or sweating. nih.govresearchgate.net This novel pattern of thermoregulatory modulation means that nefopam can prevent or reduce shivering without causing the vasodilation and subsequent heat loss associated with other anti-shivering agents. researchgate.netnih.gov

The precise mechanism for this selective anti-shivering effect is not fully elucidated, but it is understood to be centrally mediated. nih.gov Nefopam is a potent inhibitor of serotonin and norepinephrine reuptake in key thermoregulatory centers of the brain, such as the hypothalamus and pons. nih.gov This monoaminergic action is thought to be a primary contributor to its ability to lower the shivering threshold. nih.govnih.gov Additionally, potential interactions with α2-adrenoceptors and its role as a non-competitive NMDA receptor antagonist may also play a part in its thermoregulatory effects. nih.gov The ability to pharmacologically separate the control of shivering from vasoconstriction is of considerable physiological and clinical interest. nih.govresearchgate.net

Table 2: Effect of (S)-Nefopam(1+) on Thermoregulatory Thresholds in Experimental Models

| Thermoregulatory Response | Effect of Nefopam | Mechanistic Insight | Reference |

|---|---|---|---|

| Shivering Threshold | Significantly Reduced | Inhibition of serotonin and norepinephrine reuptake in hypothalamus and pons. | nih.govnih.govepain.org |

| Vasoconstriction Threshold | No significant effect | Selective central action, unlike other anti-shivering drugs. | nih.govresearchgate.net |

| Sweating Threshold | No significant effect | Unique pharmacological profile separating shivering control from other thermoregulatory responses. | nih.govnih.gov |

Compound List

Metabolic Transformations and Enzymatic Interactions of S Nefopam 1+

Major Metabolic Pathways

(S)-nefopam(1+) undergoes extensive hepatic metabolism, with less than 5% of a dose being excreted unchanged in the urine. researchgate.netresearchgate.net The primary metabolic route is N-demethylation. wikipedia.orgtandfonline.com This process involves the removal of a methyl group from the nitrogen atom of the nefopam (B83846) molecule. Another significant pathway is N-oxidation, which leads to the formation of nefopam N-oxide. researchgate.netbch.romims.com Glucuronidation, a Phase II metabolic reaction, also plays a role, resulting in the formation of N-glucuronide conjugates. mims.comvulcanchem.com These pathways convert the lipophilic parent drug into more water-soluble compounds, facilitating their excretion from the body. vulcanchem.com

Cytochrome P450 Enzyme System Involvement

The metabolism of (S)-nefopam(1+) is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.netbch.ro Specific isoforms involved in its biotransformation include CYP1A2, CYP2C19, and CYP2D6. researchgate.netbch.rofmcgastro.org Research indicates that CYP2D6 is a key enzyme in the metabolism of nefopam. mdpi.com The involvement of multiple CYP enzymes suggests that individual variations in the activity of these enzymes, due to genetic polymorphisms, could lead to differences in how the drug is metabolized. cambridge.org For instance, individuals who are poor metabolizers for CYP2D6 may experience altered plasma concentrations of nefopam. cambridge.org It has been noted that the (+)-enantiomer of nefopam does not significantly affect CYP2D6 metabolism, suggesting a lower potential for drug-drug interactions when this specific enantiomer is used. google.com

Identification and Characterization of Primary and Secondary Metabolites

The extensive metabolism of nefopam results in the formation of numerous metabolites, with up to 31 identified in humans. researchgate.netbch.ro The primary and most well-characterized metabolites are N-desmethylnefopam and nefopam N-oxide. researchgate.netbch.romims.com

Nefopam N-oxide: This metabolite is formed through the N-oxidation pathway. researchgate.netscbt.comalentris.org

Other identified metabolites include various hydroxylated and glucuronidated derivatives, highlighting the multiple metabolic pathways involved. researchgate.net The metabolic profile can differ between plasma, urine, and feces. researchgate.net

| Metabolite Name | Alternative Name(s) | Metabolic Pathway | Biological Activity |

|---|---|---|---|

| N-desmethylnefopam | Nornefopam synzeal.com | N-demethylation wikipedia.orgtandfonline.com | Active bch.ro |

| Nefopam N-oxide | 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide scbt.com | N-oxidation researchgate.netbch.romims.com | - |

| Nefopam N-glucuronide | - | Glucuronidation mims.comvulcanchem.com | - |

In Vitro Metabolic Stability and Metabolite Intermediate Complex Formation

In vitro studies using liver microsomes have been instrumental in understanding the metabolic stability of nefopam. These studies have shown that nefopam is metabolized at a relatively low rate in human liver microsomes and S9 fractions. researchgate.net The biotransformation of nefopam in liver microsomes, particularly after induction with phenobarbitone, can lead to the formation of a metabolic intermediate (MI) complex with cytochrome P450. oup.comnih.gov This complex is characterized by a specific absorbance maximum and indicates an interaction where a reactive metabolite binds to the enzyme. nih.gov The formation of this MI complex can be inhibited by glutathione (B108866) (GSH) in vitro, suggesting a potential detoxification pathway. oup.com However, in vivo studies in rats did not show a decrease in liver GSH content or the formation of the MI complex, indicating that this interaction may be more significant in vitro under specific conditions. oup.com

Advanced Analytical Methodologies for S Nefopam 1+ Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the analytical investigation of (S)-Nefopam(1+). Its application ranges from routine quantitative analysis in pharmaceutical formulations to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination of nefopam (B83846) and its potential impurities in active pharmaceutical ingredients (APIs). wisdomlib.org The development of robust HPLC methods is essential for ensuring compliance with regulatory standards for purity and quality. wisdomlib.org These methods are designed to separate the main compound from any related substances, including process impurities and degradation products, allowing for their precise quantification. wisdomlib.org A key objective in method development is to achieve efficient and reproducible separation, often utilizing gradient elution profiles and UV detection at specific wavelengths, such as 220 nm, where nefopam and its impurities exhibit good detector response. wisdomlib.org Stress testing under various conditions (acidic, basic, oxidative, thermal, and photolytic) is performed to demonstrate the stability-indicating power of the method, ensuring that any degradation products are effectively separated from the nefopam peak. wisdomlib.org

Reverse-Phase HPLC (RP-HPLC) Method Development and Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for nefopam analysis. wisdomlib.orgalliedacademies.org Several RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to quantify nefopam and its impurities in bulk and tablet dosage forms. alliedacademies.orgwjpr.netcrsubscription.com

One validated method utilized a Puratis RP-18 column (250 × 4.6mm, 5μm) with a gradient elution program. wisdomlib.orgwjpr.net The mobile phase consisted of 0.1% trifluoroacetic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B). wjpr.net The column temperature was maintained at 25 °C with UV detection at 220 nm. wjpr.net This method demonstrated high sensitivity, with a limit of detection (LOD) of 0.40 ppm and a limit of quantitation (LOQ) of 1.23 ppm. wisdomlib.orgwjpr.net Validation studies confirmed the method's accuracy, with recovery values between 99.78% and 102.07% for all impurities. wisdomlib.orgwjpr.net The precision was also high, with relative standard deviations below 2%. wisdomlib.org

Another method employed an InertSustain C18 column (250 mm × 4.6 mm, 5µ) in an isocratic mode. alliedacademies.org The mobile phase was a mixture of water (containing 0.1% triethylamine, pH adjusted to 3.0) and acetonitrile in a 45:55 v/v ratio, with a flow rate of 1.5 ml/min and detection at 229 nm. alliedacademies.org This method showed linearity over a concentration range of 50-150 µg/ml, with a regression coefficient of 0.999. alliedacademies.org

The following table summarizes the validation parameters from a representative RP-HPLC method developed for nefopam impurity determination. wisdomlib.orgwjpr.net

| Parameter | Result | Specification (ICH) |

| Linearity (Correlation Coefficient, r²) | > 0.99 | ≥ 0.99 |

| Accuracy (% Recovery) | 99.78% - 102.07% | Typically 80-120% |

| Precision (% RSD) | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.40 ppm | Method Dependent |

| Limit of Quantitation (LOQ) | 1.23 ppm | Method Dependent |

| Robustness | Unaffected by small variations | No significant change in results |

Thin-Layer Chromatography (TLC)-Densitometry for Stability Studies

A validated Thin-Layer Chromatography (TLC)-densitometry method has been established for the quantification and stability assessment of nefopam hydrochloride. nih.govuj.edu.pl This technique provides a simple, selective, and accurate approach for analyzing the drug in pharmaceutical formulations. researchgate.net The method involves spotting the sample on TLC F254 silica (B1680970) gel plates and developing them using a mobile phase consisting of chloroform, methanol, and glacial acetic acid (9:2:0.1, v/v/v). nih.govuj.edu.pl Densitometric quantification is then performed by scanning the plates at a wavelength of 222 nm. nih.govuj.edu.pl

This method has proven effective as a stability-indicating assay. researchgate.net Nefopam hydrochloride was subjected to stress conditions, including acid and alkaline hydrolysis at various temperatures. nih.gov The degradation products were well-resolved from the pure drug, showing significantly different Rf values, which confirms the method's specificity. nih.govresearchgate.net

The table below shows results from stress testing of nefopam hydrochloride using the validated TLC-densitometry method.

| Stress Condition | Temperature | Result |

| Acid Hydrolysis | Varied | Degradation observed, products resolved |

| Alkaline Hydrolysis | Varied | Degradation observed, products resolved |

| Incubation | 120 °C | Degradation products identified and quantified |

Chiral Chromatography for Enantiomeric Separation and Quantification

As nefopam is a chiral compound, the separation of its enantiomers is critical for stereoselective analysis. While traditional HPLC on achiral columns cannot distinguish between enantiomers, specialized chiral separation techniques are employed. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high separation efficiency and low solvent consumption. researchgate.net

A study demonstrated the successful enantiomeric separation of nefopam using capillary electrophoresis with a supramolecular deep eutectic solvent (SUPRADES), composed of sulfated-β-cyclodextrin (S-β-CD) and citric acid (CA), as a chiral selector. nih.gov The addition of this chiral selector to the background electrolyte was crucial for achieving baseline separation of the enantiomers. nih.gov An optimal concentration of 0.075% v/v of the S-β-CD-CA selector was found to provide a resolution (Rs) value of 1.5 for the nefopam enantiomers. nih.gov This highlights the potential of using SUPRADES as effective chiral selectors in electrophoretic enantioseparations. nih.gov

Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural characterization of metabolites and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been instrumental in identifying the chemical structures of degradation products formed during stability studies of nefopam. nih.govresearchgate.net Following forced degradation under acidic and alkaline stress conditions, the resulting products were analyzed. nih.gov The coupling of LC with tandem mass spectrometry provides high sensitivity and specificity, allowing for the confident characterization of unknown compounds. nih.gov

In a study where nefopam hydrochloride was subjected to acid and alkaline hydrolysis, LC-MS/MS analysis was used to elucidate the structures of the major degradation products. nih.govresearchgate.net The likely chemical structures identified were:

2-[(2-benzylbenzyl)(methyl)amino]ethanol

2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol (B145695)

Diphenylmethanone nih.govresearchgate.net

This information is vital for understanding the degradation pathways of the drug and for establishing appropriate storage conditions to ensure its stability. researchgate.net

Tandem Mass Spectrometry for Metabolite Identification

Tandem mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly specific and sensitive analytical technique for the identification and quantification of drug metabolites. In the study of (S)-nefopam(1+), LC-MS/MS has been employed to analyze its metabolic products in biological matrices, such as human plasma. nih.govresearchgate.net This methodology allows for the precise measurement of the parent drug and its metabolites even at very low concentrations. nih.gov

The primary metabolite of nefopam identified through these advanced analytical techniques is desmethyl-nefopam. nih.govresearchgate.net An LC-MS/MS method using an ion trap spectrometer has been developed for the simultaneous quantification of nefopam and desmethyl-nefopam. nih.gov In this method, the compounds are extracted from alkalinized plasma, separated chromatographically, and then monitored by MS/MS in the positive-ion mode. nih.gov The high specificity and sensitivity of this approach enable detailed pharmacokinetic studies following the administration of nefopam. nih.gov

Table 1: Identified Metabolites of (S)-Nefopam(1+) via Tandem Mass Spectrometry

| Metabolite Name | Method of Identification | Biological Matrix |

|---|

Spectroscopic Characterization (e.g., UV Detection in Analytical Methods)

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are fundamental in the analysis of (S)-nefopam(1+). This technique is widely applied for the quantitative analysis of nefopam hydrochloride in various formulations. sphinxsai.combanglajol.info The principle of UV-Vis spectrophotometry is based on the Beer-Lambert law, which correlates the absorbance of a substance with its concentration in a solution. sphinxsai.com

The UV spectrum of nefopam shows a characteristic absorption maximum (λmax) that is utilized for its detection and quantification. sphinxsai.combanglajol.info Studies have reported a λmax for nefopam hydrochloride at 266 nm in both phosphate (B84403) buffer (pH 7.4) and water. sphinxsai.combanglajol.infozenodo.org However, the detection wavelength can be adjusted in different analytical setups, such as High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or UV detectors. For instance, wavelengths of 220 nm, 222 nm, and 225 nm have also been effectively used for the chromatographic analysis of nefopam. bmj.comwisdomlib.orguj.edu.pl The choice of wavelength can depend on the mobile phase composition and the desired sensitivity of the method. wisdomlib.org The robustness of UV spectrophotometric methods has been validated by analyzing solutions at different wavelengths and temperatures, confirming their suitability for routine quantitative analysis. sphinxsai.com

Table 2: UV Spectroscopic Data for (S)-Nefopam(1+)

| Wavelength (λmax) | Analytical Method | Solvent/Mobile Phase |

|---|---|---|

| 266 nm | UV-Visible Spectrophotometry | Phosphate Buffer (pH 7.4) |

| 266 nm | UV-Visible Spectrophotometry | Water |

| 225 nm | RP-HPLC with PDA Detection | Not specified |

| 222 nm | TLC-Densitometry | Not specified |

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for pharmaceuticals. ajpaonline.comlongdom.org These studies involve subjecting the drug substance to a variety of harsh conditions to accelerate its degradation, thereby helping to identify potential degradation products and establish degradation pathways. ajpaonline.comnih.gov For (S)-nefopam(1+), forced degradation studies have been conducted under conditions including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. bmj.comwisdomlib.org

The stability of nefopam varies significantly depending on the stress condition. Under acidic conditions (e.g., 0.2 M HCl at 80°C for 24 hours), approximately 20% degradation was observed. bmj.com In contrast, the compound showed no degradation under oxidative stress with hydrogen peroxide. bmj.com However, precipitation occurred under certain alkaline conditions. bmj.com Photolytic stress (UV light) also resulted in degradation, with about 15% of the drug degrading. bmj.com More extensive degradation studies conducted over longer periods (e.g., 60 days at 90°C) in acidic (pH 2.0) and basic (pH 9.0) solutions have led to the identification of multiple degradation products. nih.gov The characterization of these degradants was performed using techniques such as mass spectrometry and nuclear magnetic resonance. nih.gov These stability-indicating assays are essential for ensuring that analytical methods can accurately measure the active ingredient without interference from its degradation products. longdom.orgresearchgate.net

Table 3: Summary of Forced Degradation Studies on (S)-Nefopam(1+)

| Stress Condition | Parameters | Observation / % Degradation | Identified Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | 0.2 M HCl, 80°C, 24 hours | ~20% degradation | - |

| Acid Hydrolysis | 1 M HCl, 120°C | Degradation observed | 2-[(2-benzylbenzyl)(methyl)amino]ethanol; 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol |

| Acid Hydrolysis | pH 2.0, 90°C, 60 days | Degradation observed | Diastereomers of 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole; Diastereomers of 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine |

| Alkaline Hydrolysis | - | Precipitation | - |

| Alkaline Hydrolysis | 1 M NaOH, 120°C | Degradation observed | Diphenylmethanone |

| Alkaline Hydrolysis | pH 9.0, 90°C, 60 days | Degradation observed | 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol; 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone |

| Oxidative | - | No degradation | - |

| Photolytic (UV) | 10 minutes | ~15% degradation | - |

Table of Mentioned Compounds

| Compound Name |

|---|

| (S)-Nefopam(1+) |

| Desmethyl-nefopam |

| Nefopam hydrochloride |

| 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole |

| 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine |

| 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol |

| 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone |

| 2-[(2-benzylbenzyl)(methyl)amino]ethanol |

| 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol |

| Diphenylmethanone |

| Hydrogen peroxide |

| Hydrochloric acid |

Computational Chemistry and Cheminformatics in S Nefopam 1+ Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the specific interactions that govern the biological activity of (S)-nefopam(1+). The starting point for such studies is the three-dimensional structure of both the ligand and the receptor. The solid-state conformation of (+)-nefopam hydrochloride, which corresponds to (S)-nefopam(1+), has been determined by single-crystal X-ray diffraction, revealing a modified boat-chair conformation of the eight-membered benzoxazocine ring. This experimentally determined structure provides a crucial template for in silico modeling.

Early modeling studies on nefopam (B83846) enantiomers focused on their interaction with a hypothetical model of the serotonin (B10506) uptake area. These studies suggested that the equatorial N-methyl diastereomer is favored for binding, and that the (+)-(1S,5S)-enantiomer, corresponding to (S)-nefopam(1+), experiences less steric hindrance compared to its (-)-(1R,5R) counterpart, providing a potential explanation for its higher potency.

In a typical molecular docking workflow for (S)-nefopam(1+), its 3D structure would be docked into the binding sites of its known targets, such as the serotonin, norepinephrine (B1679862), and dopamine (B1211576) transporters. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity. The results of such studies can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. This information is invaluable for understanding the molecular basis of its analgesic activity and for designing modifications to enhance potency or selectivity.

| Parameter | Description | Relevance to (S)-Nefopam(1+) Docking |

| Receptor Structure | 3D coordinates of the target protein (e.g., serotonin transporter). | Obtained from crystallographic data or homology modeling. |

| Ligand Structure | 3D coordinates of (S)-nefopam(1+). | Based on the experimentally determined crystal structure. |

| Binding Site Definition | The specific region of the receptor where the ligand is expected to bind. | Can be identified from known ligand-protein complexes or predicted by software. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. | Ranks different binding poses to identify the most likely one. |

| Docking Algorithm | The method used to explore the conformational space of the ligand within the binding site. | Determines the thoroughness and efficiency of the search. |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and movements of both the ligand and the receptor over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time.

For (S)-nefopam(1+), MD simulations can be used to refine the docked poses obtained from molecular docking studies and to assess the stability of the ligand-receptor complex. By simulating the complex in a realistic environment (e.g., solvated in water with ions), researchers can observe how the ligand and protein adapt to each other, providing a more accurate representation of the binding event. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and can be used to calculate the binding free energy, a more rigorous measure of binding affinity than docking scores.

Energy minimization calculations, a fundamental component of MD simulations, have been applied to various conformers of nefopam hydrochloride. These studies, using empirical force field methods, have shown that the exo-phenyl-equatorial-methyl boat-(flattened chair) conformation is the lowest energy structure, which is consistent with the solid-state structure. This foundational work provides a validated starting point for more extensive MD simulations.

| Simulation Parameter | Description | Application in (S)-Nefopam(1+) Research |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation. |

| Solvent Model | Representation of the solvent (typically water). | Crucial for simulating biological systems realistically. |

| Simulation Time | The duration of the simulation. | Longer simulations can capture more complex conformational changes. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Controls thermodynamic variables like temperature and pressure. |

| Analysis Metrics | Quantities calculated from the trajectory (e.g., RMSD, RMSF, binding energy). | Provide insights into the stability, flexibility, and energetics of the system. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure Enantioselective Retention Relationship (QSERR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and the experimentally measured activity of the compounds. Once a predictive QSAR model is developed, it can be used to estimate the activity of new, untested compounds.

In the context of (S)-nefopam(1+), a QSAR study would involve synthesizing a series of analogues with systematic structural modifications and measuring their analgesic activity or their binding affinity to a specific target. Molecular descriptors for these analogues would then be calculated, and a statistical method (e.g., multiple linear regression, partial least squares) would be used to build a model that correlates these descriptors with the observed activity. Such a model could identify the key structural features that contribute to the analgesic effect of nefopam-like compounds.

A related technique, Quantitative Structure Enantioselective Retention Relationship (QSERR), is particularly relevant for chiral molecules like nefopam. QSERR models aim to predict the enantioselective retention behavior of chiral compounds in chromatographic systems. While not directly measuring biological activity, these models can provide insights into the stereochemical features that influence molecular recognition, which is fundamental to ligand-receptor binding.

De Novo Drug Design and Virtual Screening Approaches for Analogues

De novo drug design and virtual screening are computational techniques used to identify novel drug candidates. De novo design algorithms build new molecules from scratch, often within the constraints of a receptor's binding site, by assembling fragments or atoms in a way that optimizes their interactions with the target. Virtual screening, on the other hand, involves searching large libraries of existing chemical compounds to identify those that are likely to bind to a specific target.

For (S)-nefopam(1+), de novo design could be employed to generate novel molecular scaffolds that retain the key pharmacophoric features required for analgesic activity but possess different chemical structures, potentially leading to improved properties such as enhanced selectivity or better pharmacokinetic profiles.

Virtual screening could be used to search for new analgesics that act via a similar mechanism to (S)-nefopam(1+). This could be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, a model of the pharmacophore of (S)-nefopam(1+) would be used to search for molecules with a similar arrangement of chemical features. In a structure-based virtual screen, the 3D structure of one of nefopam's targets would be used to dock a large library of compounds, identifying those that fit well into the binding site.

Machine Learning Applications in Pharmacological Prediction and Discovery

Machine learning (ML), a branch of artificial intelligence, is increasingly being used in drug discovery to build predictive models from large and complex datasets. ML algorithms can be trained on data from various sources, including high-throughput screening, chemical databases, and clinical records, to predict a wide range of pharmacological properties, such as biological activity, toxicity, and pharmacokinetic parameters.

In the context of (S)-nefopam(1+), ML models could be developed to predict the analgesic activity of novel benzoxazocine derivatives. For instance, a model could be trained on a dataset of known nefopam analogues and their measured activities, using a variety of molecular descriptors as input features. Such a model could then be used to prioritize new compounds for synthesis and testing, thereby accelerating the discovery of more effective analgesics.

Furthermore, ML could be applied to predict potential off-target effects or adverse drug reactions of nefopam-like compounds by training models on large databases of known drug-target interactions and side-effect profiles. This could help in designing safer drug candidates from the early stages of the discovery process. While specific ML studies on (S)-nefopam(1+) are not yet prevalent in the literature, the general applicability of these methods holds significant promise for future research in this area.

Structure Activity Relationship Sar of S Nefopam 1+ and Its Analogues

Elucidation of Key Pharmacophores for Neurotransmitter Reuptake Inhibition

(S)-Nefopam(1+) exerts part of its analgesic effect by inhibiting the reuptake of three key monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). researchgate.net The structural features essential for this activity, known as pharmacophores, have been investigated through molecular modeling and analogue synthesis.

Modeling studies aimed at understanding the interaction of nefopam (B83846) with the serotonin transporter have proposed a two-site binding model. nih.gov This model highlights two critical pharmacophoric features:

Aromatic Ring: The phenyl group of the benzoxazocine core is proposed to engage in van der Waals interactions within a hydrophobic pocket of the transporter protein. This interaction is crucial for the initial binding and orientation of the molecule.

Protonated Amine: At physiological pH, the tertiary amine in the oxazocine ring is protonated, carrying a positive charge. This cationic center is believed to form a critical hydrogen bond with a corresponding hydrogen-bonding site on the transporter protein. nih.gov

The spatial arrangement of these two features—the aromatic ring and the protonated nitrogen—is fundamental for its inhibitory activity at monoamine transporters. The constrained conformation of the fused ring system in the benzoxazocine scaffold precisely positions these key elements for effective binding. In vitro and in vivo studies have demonstrated that (+)-nefopam is more potent in inhibiting the uptake of dopamine, norepinephrine, and serotonin than its corresponding enantiomer. google.com

Structural Determinants of Ion Channel Modulation

Beyond its effects on neurotransmitter reuptake, nefopam's mechanism of action involves the modulation of voltage-gated ion channels, specifically sodium and calcium channels. researchgate.netnih.gov This activity is thought to contribute significantly to its analgesic and antihyperalgesic properties. While detailed SAR studies focusing specifically on ion channel activity are less extensive than those for reuptake inhibition, several structural aspects are considered important.

The rigid, tricyclic benzoxazocine framework is a key determinant of its ion channel blocking activity. Research has shown that nefopam can block voltage-sensitive sodium channels, thereby modulating glutamatergic transmission. koreamed.org This is supported by findings that nefopam effectively prevents the neurotoxicity induced by veratridine, a known activator of voltage-sensitive sodium channels. researchgate.net